REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].ClS(O)(=O)=O.[C]=O.Cl.[C:22](OCC)(=[O:24])C>[Ni](Cl)Cl.O.C1C=CC=CC=1.C(O)=O>[CH3:9][C:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH:22]=[O:24] |f:1.2.3.4,^3:18|
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
13 g
|
Type
|
catalyst
|
Smiles
|
[Ni](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was separated into an organic and an aqueous layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with an aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=O)C(=CC(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.233 mol | |
AMOUNT: MASS | 34.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |